molecular formula C11H15N5O3S B12420394 5'-Methylthioadenosine-13C6

5'-Methylthioadenosine-13C6

Cat. No.: B12420394
M. Wt: 303.29 g/mol
InChI Key: WUUGFSXJNOTRMR-TWZNKHQZSA-N
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Description

5’-Methylthioadenosine-13C6 is a stable isotope-labeled compound of 5’-Methylthioadenosine. This compound is a nucleoside generated from S-adenosylmethionine during polyamine synthesis. It is known for its significant role in various biological processes, including tumor suppression by inhibiting tumor cell proliferation, invasion, and induction of apoptosis while controlling the inflammatory micro-environments of tumor tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthioadenosine-13C6 involves the incorporation of stable heavy isotopes of carbon into the 5’-Methylthioadenosine molecule. This process typically includes the following steps:

    Starting Material: The synthesis begins with S-adenosylmethionine.

    Thioether Formation: The ribose moiety is thio-substituted at the 5’ position by an S-alkyl group.

    Isotope Labeling: The incorporation of 13C isotopes is achieved through specific chemical reactions that replace the natural carbon atoms with 13C-labeled carbon atoms.

Industrial Production Methods: Industrial production of 5’-Methylthioadenosine-13C6 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:

Types of Reactions:

    Oxidation: 5’-Methylthioadenosine-13C6 can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

5’-Methylthioadenosine-13C6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-Methylthioadenosine-13C6 involves its conversion to adenine and 5-methylthioribose-1-phosphate by the enzyme methylthioadenosine phosphorylase. This conversion is a crucial step in the methionine and purine salvage pathways. The compound exerts its effects by:

Comparison with Similar Compounds

    5’-Methylthioadenosine: The non-labeled version of the compound.

    S-Adenosylmethionine: The precursor molecule in the synthesis of 5’-Methylthioadenosine.

    5’-Deoxy-5’-methylthioadenosine: Another nucleoside analog with similar biological properties.

Uniqueness: 5’-Methylthioadenosine-13C6 is unique due to its stable isotope labeling, which makes it an invaluable tool in metabolic studies and drug development. The incorporation of 13C isotopes allows for precise tracking and quantification in various biological systems, providing insights into the metabolic pathways and mechanisms of action .

Properties

Molecular Formula

C11H15N5O3S

Molecular Weight

303.29 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-((113C)methylsulfanyl(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1,2+1,5+1,7+1,8+1,11+1

InChI Key

WUUGFSXJNOTRMR-TWZNKHQZSA-N

Isomeric SMILES

[13CH3]S[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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